3-(cyclopropylamino)-N-methylpropanamide
Description
3-(Cyclopropylamino)-N-methylpropanamide is a synthetic organic compound characterized by a propanamide backbone substituted with a cyclopropylamino group at the third carbon and a methyl group on the amide nitrogen. Cyclopropylamino groups are known to confer metabolic stability due to the ring strain of the cyclopropane moiety, which resists enzymatic degradation while maintaining a compact molecular footprint . This compound likely serves as an intermediate or active pharmaceutical ingredient (API) in targeting enzymes or receptors where steric and electronic properties are critical .
Properties
CAS No. |
1183935-75-2 |
|---|---|
Molecular Formula |
C7H14N2O |
Molecular Weight |
142.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(cyclopropylamino)-N-methylpropanamide typically involves the reaction of cyclopropylamine with N-methylpropanamide under controlled conditions. One common method includes the use of an acid chloride intermediate, where cyclopropylamine reacts with N-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-(cyclopropylamino)-N-methylpropanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
3-(cyclopropylamino)-N-methylpropanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(cyclopropylamino)-N-methylpropanamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The cyclopropylamino group can form covalent bonds with nucleophilic residues in the enzyme, leading to irreversible inhibition .
Comparison with Similar Compounds
Key Observations :
- The cyclopropylamino group offers a balance between steric bulk and metabolic stability, making it advantageous in drug design compared to linear alkylamines (e.g., diethylamino in ).
- Chloro and phenolic groups (e.g., in ) introduce polarity, enhancing solubility but limiting blood-brain barrier penetration.
Chemical Reactivity and Stability
- This contrasts with larger rings (e.g., azepane in ), which are more conformationally stable but less reactive.
- Electron-Withdrawing Effects : Chloro substituents (e.g., ) enhance electrophilicity, increasing susceptibility to nucleophilic attack, whereas methoxy groups () donate electron density, stabilizing adjacent bonds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
